Molecular Weight Differentiation from Common Benzamide Analogs
The target compound (MW 285.34 g/mol) is heavier than the simplest analog N-(1-cyclopropyl-2-hydroxyethyl)benzamide (MW 205.25 g/mol) [1] by 80.09 g/mol due to the furan-2-yl and 3-methyl substitutions. In the context of fragment-based drug design, this mass increase places the compound beyond typical fragment-lead boundaries (>250 Da), confirming its status as a lead-like molecule rather than a starting fragment. The calculated lipophilicity (estimated cLogP approximately 2.5–3.0 based on fragment contributions) is moderately higher than the parent benzamide scaffold [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 285.34 g/mol |
| Comparator Or Baseline | N-(1-cyclopropyl-2-hydroxyethyl)benzamide: 205.25 g/mol |
| Quantified Difference | +80.09 g/mol (39% increase) |
| Conditions | Calculated from molecular formula C₁₇H₁₉NO₃ vs. C₁₂H₁₅NO₂ |
Why This Matters
Molecular weight directly influences passive membrane permeability and oral bioavailability potential; this compound falls within lead-like space (MW < 350), making it more drug-like than fragment analogs but requiring different handling than lower-MW benzamides in solubility and formulation screens.
- [1] PubChem. N-(1-cyclopropyl-2-hydroxyethyl)benzamide. Compound Summary. Accessed 2026-04-29. View Source
- [2] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
